2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Description

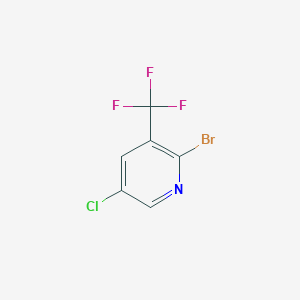

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine (CAS: 1256820-00-4) is a halogenated pyridine derivative with the molecular formula C₆H₂BrClF₃N and a molecular weight of 260.44 g/mol. Its structure features a bromine atom at position 2, a chlorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3 on the pyridine ring. This compound is a critical intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Properties

IUPAC Name |

2-bromo-5-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVCXJOIDBNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-5-(trifluoromethyl)pyridine undergoes bromination using bromine or a brominating agent under controlled conditions . Another method involves the direct chlorination and bromination of a trifluoromethylpyridine derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact effectively with biological targets, making it valuable in drug discovery and development.

Key Therapeutic Areas:

- Pain Management: Compounds derived from this pyridine are being explored for their ability to inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses .

- Antimicrobial Agents: Its derivatives have shown potential as antibacterial and antifungal agents, contributing to the development of new treatments against resistant strains.

Agrochemical Applications

The compound is also utilized in the agrochemical sector:

- Pesticides and Herbicides: Its derivatives are formulated into active ingredients for pest control products, benefiting from the trifluoromethyl group which enhances biological activity and stability.

- Plant Growth Regulators: Research indicates that modifications of this compound can lead to effective growth regulators that improve crop yield and resilience .

Case Study 1: TRPA1 Inhibition

Recent studies have demonstrated that derivatives of this compound can effectively inhibit TRPA1 channels, leading to reduced pain sensation in animal models. This has opened avenues for developing novel analgesics aimed at chronic pain management.

Case Study 2: Agrochemical Efficacy

Research published in agricultural chemistry journals has reported on the efficacy of pyridine derivatives in controlling specific pests. Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining crop health .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The bromine and chlorine atoms contribute to the compound’s reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Substituent Position Isomers

Reactivity Differences

- Chemoselectivity : The position of bromine and chlorine dictates reaction pathways. For example, in 5-bromo-2-chloro-3-fluoropyridine , palladium-catalyzed amination selectively substitutes bromine, while thermal conditions favor chlorine substitution . Similarly, in 2-bromo-5-chloro-3-CF₃ pyridine , bromine at position 2 is more reactive in cross-coupling reactions due to lower steric hindrance compared to chlorine.

- Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing groups (-CF₃, -Br) activate the pyridine ring. Chlorine at position 5 in the target compound is less reactive than bromine at position 2, making the latter a preferred site for functionalization .

Physical Properties

- Melting Points : Bromine and chlorine substituents increase molecular weight and polarity, leading to higher melting points. For example, 2-bromo-3-chloro-5-CF₃ pyridine is a solid (mp ~40–45°C), while 2,3-dichloro-5-CF₃ pyridine is a liquid (bp 172°C) .

- Solubility : Trifluoromethyl groups enhance lipid solubility, improving bioavailability in agrochemical applications .

Biological Activity

2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl substituents on a pyridine ring. Its molecular formula is with a molecular weight of approximately 260.44 g/mol. This compound has garnered attention in various fields, particularly in agrochemicals and pharmaceuticals, due to its notable biological activities.

The unique arrangement of substituents in this compound contributes to its chemical reactivity. It can undergo nucleophilic substitution reactions due to the presence of halogen substituents, making it a versatile intermediate in organic synthesis. Common synthetic routes include:

- Nucleophilic Displacement : Reacting with strong nucleophiles like Grignard reagents or amines.

- Electrophilic Aromatic Substitution : Influenced by the electron-withdrawing trifluoromethyl group.

Agrochemical Applications

This compound and its derivatives are primarily used in crop protection, functioning as herbicides and fungicides. The trifluoromethyl group enhances biological activity by increasing lipophilicity and altering the interaction with biological targets, which is crucial for effective pest control.

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of this compound have shown potential as therapeutic agents. The fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For example, studies indicate that the trifluoromethyl group can significantly increase the potency of drugs targeting specific enzymes or receptors .

Interaction Studies

Recent studies have focused on the interactions of this compound with various biological targets. For instance, a model reaction involving this compound demonstrated significant yields when used as an amination reagent under palladium-catalyzed conditions .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on fluorinated pyridine derivatives, revealing that the presence of the trifluoromethyl group can enhance the inhibitory activity against certain enzymes. For example, compounds with this group have been found to improve binding affinities towards serotonin transporters .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | Nitro group instead of chlorine | |

| 5-Chloro-2-(trifluoromethyl)pyridine | Lacks bromine; retains trifluoromethyl group | |

| 3-Bromo-4-chloro-pyridine | Similar halogenation pattern without trifluoromethyl |

This comparative analysis highlights how variations in substituents affect both chemical behavior and biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.